molecular formula C10H9BN2O2 B12438169 2-(2-Pyridyl)pyridine-5-boronic acid

2-(2-Pyridyl)pyridine-5-boronic acid

Cat. No.: B12438169
M. Wt: 200.00 g/mol
InChI Key: WQKCDNPPGJJRHG-UHFFFAOYSA-N
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Description

Significance of Pyridylboronic Acids in Organic Synthesis and Chemical Biology

Pyridylboronic acids are a subclass of heteroaromatic boronic acids that have garnered considerable attention due to the prevalence of the pyridine (B92270) ring in biologically active compounds and functional materials. Their ability to participate in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of a pyridyl group into a variety of organic scaffolds. nih.gov This is particularly valuable in drug discovery, where the pyridine motif is a common feature in many pharmaceuticals.

In the realm of chemical biology, boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a property that has been exploited in the development of sensors for saccharides and other biologically relevant molecules. bldpharm.comnih.gov The incorporation of a boronic acid into a pyridyl system offers the potential to create sophisticated molecular recognition systems and therapeutic agents. ewadirect.com Boronic acids are also considered bioisosteres of carboxylic acids, which can influence the physicochemical and pharmacokinetic properties of drug candidates. nih.gov

Historical Context of Boronic Acid Chemistry and Heterocyclic Derivatives

The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. nih.gov However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that propelled boronic acids to the forefront of organic synthesis. ewadirect.com This reaction's tolerance of a wide range of functional groups and its generally mild reaction conditions have made it an indispensable tool for chemists.

The synthesis of heterocyclic boronic acids, including pyridyl derivatives, presented additional challenges compared to their aryl counterparts. Early methods often involved the use of highly reactive organometallic intermediates at low temperatures. ewadirect.com Over the years, more robust and scalable methods have been developed, including palladium-catalyzed borylation of halopyridines and C-H activation/borylation techniques. ewadirect.com Despite these advances, the synthesis and application of certain heterocyclic boronic acids, particularly those with a nitrogen atom in close proximity to the boronic acid group, can still be problematic.

Structural Considerations and Reactivity Principles of Dipyridyl Boronic Acids

The structure of 2-(2-Pyridyl)pyridine-5-boronic acid, with its two pyridine rings, introduces specific electronic and steric properties that influence its reactivity. The 2,2'-bipyridine (B1663995) unit is a planar system where the two nitrogen atoms can adopt either a cis or trans conformation relative to the C-C bond connecting the rings. In the solid state and in solution, the trans conformation is generally favored for the free ligand. nih.gov

A significant challenge in the chemistry of 2-pyridylboronic acids is their inherent instability and tendency to undergo protodeboronation (the cleavage of the carbon-boron bond by a proton source). researchgate.net This "2-pyridyl problem" is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the carbon-boron bond more susceptible to cleavage. The proximity of the nitrogen lone pair can also influence the reactivity of the boronic acid group.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and its parent structure, 2,2'-Bipyridine.

Table 1: Properties of this compound

Property Value Source
Chemical Formula C₁₀H₉BN₂O₂ ambeed.com
Molecular Weight 200.00 g/mol ambeed.com
CAS Number 1350620-55-1 ambeed.com
Synonyms [2,2'-Bipyridin]-5-ylboronic acid
Physical State Solid (presumed) N/A
Melting Point Not available N/A

| Solubility | Not available | N/A |

Table 2: Properties of 2,2'-Bipyridine

Property Value Source
Chemical Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
CAS Number 366-18-7 nih.gov
Physical State White to light red crystalline powder
Melting Point 70-73 °C
Boiling Point 273 °C

| Solubility | Very soluble in alcohol, ether, and benzene (B151609) | |

Properties

Molecular Formula

C10H9BN2O2

Molecular Weight

200.00 g/mol

IUPAC Name

(6-pyridin-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H9BN2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7,14-15H

InChI Key

WQKCDNPPGJJRHG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C2=CC=CC=N2)(O)O

Origin of Product

United States

Mechanistic Investigations in Reactions Involving 2 2 Pyridyl Pyridine 5 Boronic Acid

Fundamental Mechanisms of Organoboron Cross-Coupling Reactions

Organoboron compounds are pivotal reagents in the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. researchgate.net The palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides or triflates, known as the Suzuki-Miyaura coupling, is a particularly powerful method. researchgate.netnih.gov This reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents. nih.govorganic-chemistry.org

The general mechanism for these cross-coupling reactions involves a catalytic cycle centered around a palladium catalyst. nrochemistry.com This cycle typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org The process begins with the oxidative addition of an organic halide to a Pd(0) complex, which is then followed by transmetalation with the organoboron compound and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Detailed Analysis of the Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of carbon-carbon bonds between organoboronic acids (or their esters) and organic halides or triflates in the presence of a base. nrochemistry.comyoutube.com The catalytic cycle is a well-established sequence of elementary steps.

The cycle commences with the oxidative addition of an organic halide (R-X) to a coordinatively unsaturated Pd(0) complex, typically bearing phosphine (B1218219) ligands. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) intermediate. nrochemistry.comyonedalabs.com

The subsequent step is transmetalation , where the organic group from the boronic acid is transferred to the palladium center. chemrxiv.org This process requires the activation of the boronic acid by a base, which enhances the nucleophilicity of the organic group. organic-chemistry.org The exact nature of the transmetalating species is a subject of ongoing research, but it is generally accepted that a boronate species, formed by the reaction of the boronic acid with the base, is involved. researchgate.net

The final step of the catalytic cycle is reductive elimination . In this step, the two organic groups on the palladium center couple to form a new carbon-carbon bond, and the palladium catalyst is regenerated in its Pd(0) oxidation state, ready to re-enter the catalytic cycle. nrochemistry.comlibretexts.org For reductive elimination to occur, the organic ligands must be in a cis orientation on the palladium complex. libretexts.orgacs.org

Oxidative Addition and Reductive Elimination Pathways in Palladium Catalysis

Oxidative addition is the initial and often rate-determining step in the Suzuki-Miyaura catalytic cycle. chemrxiv.org It involves the reaction of a low-valent metal complex, typically Pd(0), with an organic halide, leading to an increase in both the oxidation state and coordination number of the metal. libretexts.orglibretexts.org The reactivity of the organic halide in this step generally follows the order I > Br > Cl. libretexts.org While aryl iodides and bromides are common substrates, the use of aryl chlorides often requires more reactive catalysts with bulky, electron-donating phosphine ligands. libretexts.org The mechanism of oxidative addition can be complex, with studies suggesting that for some substrates, the reaction may proceed through the initial formation of a complex between the Pd(0) species and the aryl halide. chemrxiv.org

Reductive elimination is the final, product-forming step of the catalytic cycle, where a new carbon-carbon bond is formed, and the palladium catalyst is regenerated. libretexts.org This step is the microscopic reverse of oxidative addition and results in a decrease in the oxidation state and coordination number of the metal center. libretexts.org For reductive elimination to occur, the two organic groups that are to be coupled must be situated in a cis-arrangement on the palladium complex. acs.org If the transmetalation step results in a trans-isomer, a trans-to-cis isomerization must occur before reductive elimination can take place. acs.org The electronic properties of the ligands and the organic groups attached to the palladium influence the rate of reductive elimination.

Role of Ligands and Bases in Reaction Kinetics

The choice of ligands and bases plays a crucial role in the efficiency and kinetics of the Suzuki-Miyaura coupling reaction. nih.gov

Ligands , typically phosphines or N-heterocyclic carbenes (NHCs), are essential for stabilizing the palladium catalyst and modulating its reactivity. wikipedia.orgnih.gov Bulky and electron-rich ligands enhance the rate of oxidative addition by increasing the electron density on the palladium center, which facilitates its insertion into the carbon-halogen bond. libretexts.orgwikipedia.org Furthermore, bulky ligands can promote the reductive elimination step. wikipedia.org The structure of the ligand can also influence the stability of the catalytic species and prevent catalyst deactivation. nih.gov

Bases are indispensable for the Suzuki-Miyaura reaction to proceed, as no reaction occurs in their absence. nih.gov The primary role of the base is to activate the organoboron reagent by forming a more nucleophilic boronate species. organic-chemistry.orgresearchgate.net This facilitates the transmetalation step. researchgate.net The choice of base can significantly impact the reaction yield and selectivity. nih.govresearchgate.net Common bases include hydroxides, carbonates, and phosphates. nih.govnrochemistry.com The base can also influence other steps in the catalytic cycle, such as the formation of active palladium-hydroxo species that may participate in transmetalation and can also affect the rate of reductive elimination. wikipedia.orgresearchgate.net However, the presence of a base can also lead to undesired side reactions, such as the protodeboronation of the boronic acid. nih.gov

Understanding Boron-Nitrogen Interactions and Compound Stability

The presence of nitrogen atoms in the pyridine (B92270) rings of 2-(2-pyridyl)pyridine-5-boronic acid introduces a layer of complexity to its chemistry, primarily through boron-nitrogen (B-N) interactions. These interactions can significantly influence the compound's stability and reactivity. As Lewis acids, boronic acids can form complexes with Lewis bases like the nitrogen atoms in the pyridine rings. nih.gov This can lead to the formation of intramolecular dative bonds, which can stabilize the molecule. researchgate.netnih.gov

Pathways and Mitigation Strategies for Protodeboronation

For heteroaromatic boronic acids containing a basic nitrogen atom, such as 2-pyridylboronic acid, the propensity for protodeboronation is particularly high. wikipedia.org Studies have shown that 2-pyridylboronic acids can undergo rapid protodeboronation, especially under neutral pH conditions, through the fragmentation of a zwitterionic intermediate. wikipedia.orged.ac.ukacs.org In contrast, 3- and 4-pyridylboronic acids are significantly more stable towards protodeboronation. ed.ac.ukacs.org

Several mitigation strategies have been developed to suppress protodeboronation:

Catalyst and Ligand Design: The development of highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation side reaction. wikipedia.org

Use of Boronic Acid Derivatives: Protecting the boronic acid functionality as an ester, such as a MIDA (N-methyliminodiacetic acid) boronate, can enhance stability. wikipedia.orgnih.gov These derivatives can then undergo slow release of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition. wikipedia.orgnih.gov

Additives: The addition of Lewis acids, such as copper or zinc salts, has been shown to influence the rate of protodeboronation. ed.ac.ukacs.org In the case of 2-pyridylboronic acids, these additives can sometimes attenuate the rate of decomposition. ed.ac.ukacs.org

Impact of Intramolecular Coordination on Compound Stability

The stability of this compound is influenced by the potential for intramolecular coordination between the nitrogen atom of the pyridine ring and the boron atom. This type of interaction, forming a dative N→B bond, can lead to the formation of a more stable cyclic structure. researchgate.netnih.gov The strength of this interaction is comparable to that of a hydrogen bond and plays a crucial role in the chemistry of related compounds used as sensors. nih.gov

The formation of an intramolecular B-N bond can stabilize the boronic acid, making it less susceptible to decomposition pathways like protodeboronation. researchgate.net This principle is utilized in the design of stable boronate esters, such as those derived from N-phenyldiethanolamine, where the intramolecular dative bond confers significant stability. researchgate.net In the case of this compound, the presence of the second pyridine ring introduces the possibility of chelation to a metal center during catalytic reactions, which can also impact the stability and reactivity of the molecule. researchgate.net

Base-Promoted Disproportionation of Boronic Acids

While direct studies on the base-promoted disproportionation of this compound are not extensively detailed in the literature, research on analogous arylboronic acids in the presence of pyridinyl-containing ligands provides significant insights into a probable mechanistic pathway. nih.govnih.govmdpi.com An unusual formation of four-coordinate boron(III) complexes has been observed when arylboronic acids react with 1-(2-pyridinyl)-5-pyrazolone derivatives in basic media. nih.govnih.govmdpi.com This transformation is believed to proceed through a base-promoted disproportionation of the arylboronic acid, facilitated by the [N,O]-bidentate ligation of the pyrazolone (B3327878) derivative. nih.govnih.gov

The proposed mechanism suggests that the presence of a base and a bidentate ligand are key for the transformation to occur. nih.govnih.gov It is hypothesized that the bidentate nature of a ligand, in this case, the 1-(2-pyridinyl)-5-pyrazolone, assists in the disproportionation of the arylboronic acid, leading to the formation of a diarylborinate complex. nih.govnih.gov This observation is significant as it demonstrates that base-induced disproportionation of boronic acids can be accelerated in the presence of a suitable chelating ligand. nih.gov In the absence of a chelating ligand, the base-induced disproportionation of phenylboronic acid has been observed to be less efficient. nih.govmdpi.com

Given the bipyridyl structure of this compound, it is plausible that it could act as its own bidentate ligand, potentially facilitating a self-disproportionation process in the presence of a base. However, detailed experimental studies are required to confirm this hypothesis.

The scope of this base-promoted disproportionation has been explored with various substituted arylboronic acids, with the general findings summarized in the table below.

Arylboronic Acid DerivativeProductYieldReference
4-Methoxyphenylboronic acid2dModerate mdpi.com
3-Fluorophenylboronic acid2eModerate mdpi.com
4-Chlorophenylboronic acid2fModerate mdpi.com
4-Bromophenylboronic acid2gModerate mdpi.com
4-(N,N-diphenylamino)phenylboronic acid2hModerate mdpi.com
2-Benzothienylboronic acid2i41% mdpi.com
2-Naphthylboronic acid2j21% mdpi.com

This table illustrates the yields of diarylborinate products from the reaction of various arylboronic acids with a 1-(2-pyridinyl)-5-pyrazolone derivative, suggesting the generality of the base-promoted disproportionation reaction.

Spectroscopic and Computational Studies of Reaction Intermediates

Direct spectroscopic and computational studies on the reaction intermediates of this compound are limited. However, extensive research on the instability of 2-pyridyl boronic acids, in general, provides a strong basis for understanding the likely intermediates. nih.gov The protodeboronation of 2-pyridyl boronic acids is a significant decomposition pathway, the rate of which is highly dependent on pH. nih.gov

Lloyd-Jones and coworkers have proposed a general kinetic model for the protodeboronation of unstable boronic acids, including 2-pyridyl derivatives. nih.gov Their work suggests that 2-pyridyl boronic acids decompose via the fragmentation of a zwitterionic intermediate, which is formed at a maximum rate in a pH range of 4 to 8. nih.gov The formation of this zwitterion is more favorable for 2-pyridyl boronic acids compared to their 3- or 4-pyridyl counterparts due to the proximity of the basic nitrogen atom to the boron center, which stabilizes the B(OH)₃ leaving group during C-B bond cleavage. nih.gov

To mitigate this instability, stable derivatives such as 2-pyridyl N-methyliminodiacetic acid (MIDA) boronates have been developed. nih.gov Mechanistic studies on the cross-coupling reactions of these MIDA boronates reveal the in-situ, slow release of the corresponding boronic acid under basic conditions. nih.gov This slow release is crucial to favor the desired cross-coupling over the rapid decomposition of the boronic acid. nih.gov

Computational studies, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to understand the photophysical properties of related pyridine-containing complexes, which can provide insights into the electronic structure of potential intermediates. rsc.org For instance, studies on rhenium(I) complexes with 2,6-di(thiazol-2-yl)pyridine derivatives have utilized computational methods to understand their electronic transitions and excited state properties. rsc.org Similar computational approaches could be invaluable in elucidating the structure and stability of intermediates formed from this compound in various reaction conditions.

Further experimental and theoretical investigations are necessary to fully characterize the intermediates involved in reactions of this compound and to leverage this understanding for the development of more efficient and selective synthetic methodologies.

Applications of 2 2 Pyridyl Pyridine 5 Boronic Acid in Chemical Disciplines

Catalysis and Organic Transformations

In the realm of modern synthetic chemistry, 2-(2-Pyridyl)pyridine-5-boronic acid and its derivatives have emerged as significant players, contributing to the advancement of catalytic methodologies and the efficient construction of complex molecular frameworks. Their utility spans from being key coupling partners in carbon-carbon bond-forming reactions to serving as sophisticated ligands that modulate the reactivity of transition metals, and even enabling stereoselective transformations.

Utility in C-C Bond Formation via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures present in numerous pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.govrsc.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. rsc.org

However, the use of 2-pyridylboronic acids, including this compound, presents unique challenges. The primary difficulty is the propensity of these compounds to undergo rapid protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, which deactivates the nucleophile. acs.orgnih.gov This instability is attributed to the Lewis basic nitrogen atom adjacent to the boronic acid group, which can stabilize the transition state for C-B bond cleavage. nih.gov

To overcome this limitation, several strategies have been developed. One effective approach is the in-situ generation of the boronic acid from a more stable precursor, such as an N-methyliminodiacetic acid (MIDA) boronate. researchgate.net This slow-release strategy ensures that the concentration of the reactive boronic acid remains low throughout the reaction, favoring the desired cross-coupling over decomposition. nih.govresearchgate.net Another method involves converting the boronic acid to a more robust lithium triisopropyl 2-pyridylboronate, which has shown success in coupling with various aryl and heteroaryl bromides and chlorides. acs.org The choice of ligands and bases is also critical; for instance, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have demonstrated high activity for these challenging couplings. acs.org

The table below summarizes representative conditions and outcomes for the Suzuki-Miyaura coupling of 2-pyridyl boron derivatives, illustrating the progress in this field.

ElectrophileBoron ReagentCatalyst System (Pd Source / Ligand)BaseSolventYield (%)
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Tri(2-furyl)phosphineKFDioxane74
3,5-Bis(trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Tri(2-furyl)phosphineKFDioxane82
4-Chloroacetophenone2-Pyridyl MIDA boronateXPhosPdcycleKOAc / Cu(DEA)₂Dioxane/H₂O95
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O89

Data compiled from various studies on Suzuki-Miyaura couplings involving 2-pyridyl boron species.

Development as Ligands in Transition Metal Catalysis

The pyridine (B92270) motif is a cornerstone in coordination chemistry, and bipyridyl structures like the one in this compound are prized as bidentate ligands for transition metals. researchgate.net The nitrogen atoms of the pyridine rings act as effective sigma donors, forming stable complexes with a wide array of metals, including palladium, rhodium, copper, and silver. researchgate.netsemanticscholar.orgresearchgate.netmdpi.com The boronic acid functionality adds another layer of complexity and potential, allowing the ligand to be anchored to surfaces or integrated into larger polymeric structures.

In transition metal catalysis, the electronic properties of the ligand are paramount in determining the activity and selectivity of the metal center. The bipyridyl framework of this compound can stabilize the metal in various oxidation states throughout a catalytic cycle. researchgate.net For instance, Pd(II) complexes bearing pyridine-based ligands have been successfully employed as catalysts in a range of cross-coupling reactions. semanticscholar.org The substituents on the pyridine rings influence the ligand's basicity and steric profile, which in turn fine-tunes the catalytic efficiency. semanticscholar.org

Furthermore, the ability of the pyridyl nitrogen to coordinate to the metal can sometimes be a double-edged sword. In Suzuki-Miyaura reactions, coordination of the pyridyl nitrogen of the boronic acid reagent to the palladium center can inhibit catalytic activity. nih.gov This has led to the development of ligands and substrates designed to mitigate this effect, for example, by introducing bulky substituents at the 6-position of the pyridine ring to sterically block this unwanted coordination. nih.gov

The versatility of the pyridyl scaffold is highlighted by its incorporation into more complex ligand architectures, such as (2-pyridyloxy)silanes, which can form bridging ligands in bimetallic systems. researchgate.net Similarly, pyridine-hydrazone derivatives serve as effective chiral N,N'-ligands in palladium-catalyzed asymmetric reactions. acs.org

Application in Asymmetric Catalysis with Chiral Pyridylboronic Acid Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of immense importance, particularly in the pharmaceutical industry. The development of methods for the asymmetric installation of pyridyl groups has been a significant challenge due to the electronic properties of pyridines, which can interfere with catalytic intermediates. researchgate.net

Recent advances have shown that chiral ligands can be used in conjunction with rhodium catalysts to achieve asymmetric conjugate addition of pyridylboronic acids to α,β-unsaturated carbonyl compounds. researchgate.net In these systems, a bifunctional chiral ligand can accelerate the reaction, potentially through hydrogen-bonding activation, while the choice of solvent can suppress undesired side reactions like protodeboronation. researchgate.net This concerted action allows for the formation of pyridylated products with high yields and excellent enantioselectivities.

Another strategy involves the rhodium-catalyzed asymmetric Suzuki-Miyaura coupling. Here, chiral derivatives of pyridylboronic acids can be coupled with other organic fragments to generate enantiomerically enriched products. nih.gov The modification of the pyridine core, for instance by introducing a chloro-substituent, can render the pyridine less Lewis basic, preventing it from inhibiting the rhodium catalyst and thereby enabling the asymmetric transformation. nih.gov The development of novel chiral pyridine-hydrazone ligands has also proven effective in palladium-catalyzed additions of arylboronic acids to imines, affording chiral amine derivatives with high enantioselectivity. acs.org

The table below showcases research findings in the application of pyridylboronic acids and their derivatives in asymmetric catalysis.

Reaction TypeSubstrateBoronic Acid/DerivativeCatalyst/LigandEnantiomeric Excess (ee)
Rh-catalyzed Conjugate AdditionCyclohexenone3-Pyridylboronic acidRh(acac)(CO)₂ / Chiral Amide-Diene Ligand>99% ee
Rh-catalyzed Asymmetric Allylic ArylationAllyl Chloride Derivative2-Chloro-3-pyridylboronic acid[Rh(cod)Cl]₂ / Chiral Diene Ligand95% ee
Pd-catalyzed Addition to IminesCyclic SulfonylketiminePhenylboronic acidPd(TFA)₂ / Chiral Pyridine-Hydrazone Ligandup to 98% ee

This table presents selected examples of asymmetric transformations utilizing pyridylboronic acid derivatives.

Supramolecular Chemistry and Self-Assembly

The dual functionality of this compound makes it an exemplary building block in supramolecular chemistry. The boronic acid group is a proficient hydrogen-bond donor, while the bipyridyl unit contains Lewis basic nitrogen atoms. This combination allows for the construction of highly ordered structures through non-covalent interactions such as hydrogen bonding and coordination-driven self-assembly.

Fabrication of Hydrogen Bonding Networks in Solid-State Structures

In the solid state, boronic acids are well-known for their ability to form robust hydrogen-bonded assemblies. The hydroxyl groups of the boronic acid moiety can act as hydrogen bond donors, while the pyridine nitrogen atoms serve as acceptors. This donor-acceptor pairing is a powerful tool in crystal engineering for directing the assembly of molecules into predictable, extended networks.

Studies on cocrystals of various arylboronic acids with bipyridines have demonstrated the prevalence of O-H···N hydrogen bonds as the primary interaction guiding the supramolecular architecture. nih.govchimia.ch These interactions can lead to the formation of diverse structural motifs, including finite dimers, one-dimensional chains (catemers), or two-dimensional sheets. semanticscholar.orgchimia.ch For example, cocrystallization of diboronic acids with bipyridines can generate 1D and 2D hydrogen-bonded frameworks. semanticscholar.org

The conformation of the B(OH)₂ group (e.g., syn or anti) and the presence of solvent molecules, particularly water, can significantly influence the final structure. Water molecules can act as bridges, connecting boronic acid and pyridine components to form more complex and stable hydrogen-bonding motifs. researchgate.netsemanticscholar.org In some cases, intramolecular hydrogen bonds can also play a role in stabilizing the conformation of the molecule, pre-organizing it for intermolecular interactions. acs.org The interplay of these non-covalent forces allows for the rational design of crystalline solids with specific network topologies.

Coordination-Driven Self-Assembly for Macrocycles and Coordination Polymers

Beyond hydrogen bonding, the Lewis acidic nature of the boron atom and the Lewis basic pyridyl nitrogens allow for coordination-driven self-assembly. While the boronic acid itself can participate, it is often converted to a boronic ester to enhance the Lewis acidity of the boron center. This strategy has been successfully employed to construct discrete molecular cages and extended coordination polymers through the formation of dative B←N bonds.

For instance, combining poly-topic boronic esters with multi-topic pyridine-containing ligands can lead to the spontaneous formation of well-defined, three-dimensional cage-like structures in the solid state. rsc.org Similarly, reacting triboronic esters with ditopic pyridyl ligands has resulted in the formation of two-dimensional coordination polymers. rsc.org The geometry of the building blocks dictates the final architecture of the assembly, allowing for the creation of materials with porous structures. acs.orgresearchgate.net

The bipyridyl unit of this compound is an excellent chelating or bridging ligand for metal ions. This property has been widely exploited to build coordination polymers with diverse dimensionalities and topologies by reacting such ligands with various metal salts. Although much of the work has focused on carboxylic acid analogues of bipyridines, the principles are directly transferable to boronic acid-functionalized systems. The boronic acid group offers a site for further functionalization or for anchoring the coordination polymer to a surface, opening avenues for the development of novel functional materials.

Role in Host-Guest Chemistry and Molecular Recognition

The unique structural combination of a bipyridyl unit and a boronic acid moiety in this compound makes it a compelling molecule for host-guest chemistry and molecular recognition. The fundamental principle behind its recognition capability lies in the boronic acid group's ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govnih.gov This interaction results in the formation of stable five- or six-membered cyclic boronate esters.

Due to the prevalence of diol groups in many biologically significant molecules, boronic acids have become popular in the synthesis of small chemical receptors. researchgate.net Their targets include saccharides, polysaccharides, and certain neurotransmitters. nih.govresearchgate.net For instance, the 1,2-diol (catechol) moiety present in the neurotransmitter dopamine (B1211576) and its precursors can be targeted by boronic acids for molecular recognition. nih.gov Similarly, the complex phospholipid phosphatidylinositol-(4,5)-bisphosphate (PIP2), which contains a 1,2-diol in its head group, has been successfully targeted by receptors incorporating boronic acids. nih.gov

In the context of this compound, the bipyridyl core provides a defined and rigid scaffold, positioning the boronic acid group for specific guest interactions. Furthermore, the two nitrogen atoms in the bipyridyl structure can act as hydrogen bond acceptors or metal coordination sites, enabling multi-point recognition and potentially enhancing the affinity and selectivity for specific guest molecules. This dual functionality allows for the design of sophisticated receptors where the bipyridyl unit can pre-organize the binding pocket or participate in secondary interactions with the target guest.

Advanced Materials Science

The compound this compound serves as a valuable building block in the field of advanced materials science, contributing to the development of luminescent materials, functional polymers, and smart, stimuli-responsive systems.

Integration into Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Components

The 2-pyridyl motif is a prevalent structural element in a variety of functional materials, including fluorescent probes. nih.gov The bipyridyl segment of this compound is a classic chelating ligand known for forming highly stable and luminescent complexes with transition metal ions such as ruthenium(II) and iridium(III). These types of metal complexes are cornerstones in the development of phosphorescent organic light-emitting diodes (OLEDs).

The boronic acid group provides a crucial reactive handle for incorporating this bipyridyl unit into larger, conjugated molecular or polymeric systems. Through cross-coupling reactions, such as the Suzuki coupling, the molecule can be readily integrated into the emissive or charge-transporting layers of an OLED device. This modular approach allows for the fine-tuning of the electronic and photophysical properties of the resulting material. The stability and reactivity of 2-pyridyl MIDA boronate, a protected form of 2-pyridyl boronic acid, highlights the utility of such building blocks in complex molecular synthesis. nih.gov

Building Blocks for Functional Polymers and Network Formation

The boronic acid functional group is exceptionally useful for the construction of functional polymers and dynamic polymer networks. The reversible formation of boronate esters with polyols can be used as a cross-linking strategy to form hydrogels. researchgate.net These networks are often dynamic, with the cross-links constantly forming and breaking, leading to unique material properties such as self-healing.

This compound is an ideal candidate for creating such materials. It can be polymerized or grafted onto polymer backbones, with the boronic acid moieties then serving as cross-linking points upon the addition of a diol-containing co-monomer or polymer. researchgate.net The rigidity of the bipyridyl unit would contribute to the structural integrity of the polymer network, while the nitrogen atoms could provide sites for metal coordination, leading to the formation of metallo-supramolecular polymers with interesting electronic or catalytic properties.

Design of Smart Materials and Stimuli-Responsive Systems

A key area where boronic acid-containing materials excel is in the creation of "smart" materials that respond to specific external or internal stimuli. mdpi.commdpi.com These stimuli-responsive systems can undergo changes in their physical or chemical properties, such as swelling, shrinking, or cargo release, in response to triggers like changes in pH, the presence of specific molecules, or temperature. nih.gov

The functionality of this compound is perfectly suited for designing such materials.

pH-Responsiveness: The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is pH-dependent. nih.govresearchgate.net An increase in pH favors the tetrahedral form, which binds more strongly to diols. This property can be harnessed to create hydrogels that swell or collapse in response to pH changes. researchgate.netnih.gov

Analyte-Responsiveness: Materials incorporating this compound can be designed to respond to the presence of diol-containing molecules like glucose. researchgate.netnih.gov In a glucose-responsive system, glucose in the surrounding environment can competitively bind to the boronic acid sites within a polymer network, displacing the original diol cross-linker and causing a structural change in the material, such as the release of an encapsulated therapeutic. mdpi.comnih.gov

Multi-Stimuli Responsiveness: Systems can be designed to react to multiple stimuli. researchgate.netnih.gov For example, nanoparticles formed from polymers containing boronic acids have been shown to be responsive to ATP, acidic pH, and nucleophilic reagents. nih.gov The bipyridyl unit in this compound could add another layer of responsiveness, for instance, to the presence of specific metal ions.

StimulusMechanism of Response in Boronic Acid Systems
pH The equilibrium between the trigonal boronic acid and the anionic, tetrahedral boronate form is pH-dependent, altering the binding affinity for diols and causing changes in material properties like hydrogel swelling. researchgate.netnih.gov
Glucose/Diols Competitive binding of glucose or other diols displaces cross-links in a polymer network, leading to disassembly or swelling of the material. researchgate.netmdpi.com
ATP Adenosine-5'-triphosphate (ATP), which contains a ribose diol unit, can competitively bind to boronic acids, triggering a response in the material. mdpi.comnih.gov
Redox Some boronic acid-based systems can be designed to respond to changes in the redox environment, such as the presence of reactive oxygen species (ROS). mdpi.com

Sensing and Analytical Probes

The unique reactivity of the boronic acid group makes this compound a prime candidate for the development of highly specific sensors and analytical probes.

Design and Synthesis of Fluorescent Chemosensors for Ions and Biomolecules

Fluorescent chemosensors are molecules that signal the presence of a specific analyte through a change in their fluorescence properties. nih.gov Boronic acids are widely used as recognition units in such sensors, particularly for carbohydrates and other diol-containing biomolecules. nih.govresearchgate.net

The general design of a boronic acid-based fluorescent sensor involves linking the boronic acid recognition site to a fluorophore. The binding of a diol-containing analyte to the boronic acid alters the electronic properties of the system, modulating the fluorescence output. A common mechanism for this modulation is Photoinduced Electron Transfer (PET). In many PET sensors, an electron-rich tertiary amine is positioned near the fluorophore, and its nitrogen lone pair can quench the fluorescence. The binding of the boronic acid to a diol can increase the acidity of the boron atom, leading to the formation of a dative B-N bond. This interaction engages the nitrogen's lone pair, inhibiting the PET process and "turning on" the fluorescence. nih.gov

This compound incorporates both a potential fluorophore/linker (the bipyridyl unit) and the recognition site (boronic acid) in one molecule. The bipyridyl system can be part of a larger conjugated fluorophore system, and its nitrogen atoms can participate in the PET sensing mechanism. Such sensors can be designed for high selectivity towards various biologically important analytes.

Target AnalyteBasis of Recognition by Boronic Acid Sensors
Saccharides (e.g., Glucose, Fructose) Reversible covalent binding to the cis-diol functionalities present in the sugar molecules. nih.govresearchgate.net
Dopamine Recognition of the catechol (1,2-benzenediol) moiety in the dopamine structure. nih.gov
Phosphatidylinositol bisphosphate (PIP2) Binding to the 1,2-diol on the inositol (B14025) head group of the lipid. nih.gov
Sialic Acid Targeting of diol groups on sialic acid, a sugar often overexpressed on cancer cell surfaces. researchgate.netmdpi.com

An extensive search for scientific literature and data concerning the specific applications of the chemical compound This compound has been conducted. The investigation was aimed at gathering detailed research findings to construct an article based on the provided outline.

Despite a thorough review of available resources, there is a notable absence of specific published research on "this compound" for the applications detailed in the requested sections and subsections. The search results yielded information on broader categories of related compounds, such as pyridine-based scaffolds, bipyridines, and various boronic acid derivatives, but did not provide specific examples, data, or detailed findings directly involving this compound.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for this specific compound. The requested content, including data tables and detailed research findings on its use in selective ion detection, bioanalytical tools, and as a specific scaffold in drug discovery, is not available in the public domain based on the conducted searches.

The constituent functional groups of the molecule, the 2,2'-bipyridine (B1663995) unit and the boronic acid group, are indeed well-studied in the requested fields:

Bipyridine moieties are known for their strong chelation properties with metal ions, forming the basis of many sensors and catalysts.

Boronic acids are widely recognized for their ability to reversibly bind with diols, making them crucial for saccharide sensing and as building blocks in medicinal chemistry and organic synthesis.

However, without specific studies on the integrated molecule "this compound," any discussion of its applications would be speculative and fall outside the strict, fact-based parameters of the user request. To maintain scientific integrity and adhere to the instructions, no article has been generated due to the lack of specific source material.

Future Directions and Emerging Research Avenues

Sustainable and Green Synthetic Methodologies for Pyridylboronic Acids

The future synthesis of 2-(2-Pyridyl)pyridine-5-boronic acid and related pyridylboronic acids is poised to embrace greener and more sustainable methodologies. Traditional synthetic routes often rely on stoichiometric organometallic reagents and harsh reaction conditions. Emerging research is focused on developing more environmentally benign alternatives.

Key Future Research Directions:

Photocatalysis: The use of visible-light photoredox catalysis offers a promising avenue for the C-H borylation of bipyridines, potentially providing a direct and atom-economical route to this compound. core.ac.uk Pyridine (B92270) N-oxides, for instance, have been shown to catalyze the photoinduced generation of carbon radicals from boronic acids, a principle that could be adapted for synthesis. digitellinc.com

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to batch processing for the synthesis of boronic acids. organic-chemistry.orgfigshare.com This technology allows for precise control over reaction parameters, rapid optimization, and the handling of reactive intermediates in a contained environment, which is particularly advantageous for organolithium-based borylation reactions. organic-chemistry.orgnih.govtue.nl

Electrosynthesis: Electrochemical methods are gaining traction as a green tool for organic synthesis. The electrochemical reduction of halobipyridines followed by reaction with a boron electrophile could provide a mild and reagent-efficient pathway to the target molecule.

Biocatalysis: While still a nascent field for organoboron compounds, the development of enzymes capable of catalyzing C-B bond formation could revolutionize the synthesis of pyridylboronic acids, offering unparalleled selectivity and sustainability.

Expanding the Scope of Catalytic Applications with this compound

The bipyridyl and boronic acid functionalities of this compound suggest its significant potential in catalysis, both as a precursor to valuable molecules and as a ligand for transition metal catalysts.

Future Research in Catalysis:

Advanced Suzuki-Miyaura Cross-Coupling Reactions: While 2-pyridylboronic acids are known to be challenging substrates in Suzuki-Miyaura coupling due to instability and slow transmetalation, the development of highly active palladium-phosphine catalyst systems is overcoming these limitations. nih.govorganic-chemistry.orgyoutube.com Future work will likely focus on expanding the scope of coupling partners for this compound to include other challenging heteroaryl halides and developing even more robust and efficient catalyst systems. researchgate.netacs.orgmdpi.com

C-H Activation: The bipyridyl moiety can act as a directing group in C-H activation reactions. Research into using this compound and its derivatives as ligands in transition metal-catalyzed C-H functionalization could lead to novel synthetic methodologies for the construction of complex molecular architectures. nih.govacs.orgresearchgate.netrsc.org

Asymmetric Catalysis: The chiral environment that can be created around the bipyridyl core suggests the potential for developing chiral ligands derived from this compound for asymmetric catalysis. This could enable the enantioselective synthesis of valuable chiral compounds.

The dual functionality of this molecule provides a rich platform for the design of novel catalysts and the development of innovative synthetic transformations.

Development of Next-Generation Functional Materials Based on Pyridyl-Boron Scaffolds

The integration of this compound into polymeric and crystalline materials is a promising area for the creation of next-generation functional materials with tailored properties.

Emerging Materials Science Applications:

Material TypePotential ApplicationKey Features
Metal-Organic Frameworks (MOFs) Gas storage, separation, catalysisThe bipyridyl unit can coordinate to metal centers to form porous, crystalline structures. The boronic acid group can be a site for post-synthetic modification or act as a functional group within the pores.
Porous Organic Polymers (POPs) Adsorption of pollutants, chemical captureThe boronic acid's Lewis acidity can be exploited for the capture of basic chemicals like ammonia and pyridine. nih.gov
Luminescent Materials Organic light-emitting diodes (OLEDs), chemical sensorsThe bipyridyl scaffold is a common component in luminescent metal complexes. rsc.orgmdpi.com The boronic acid can be used to tune the electronic properties or to introduce sensing capabilities.
Self-Healing Polymers Smart materials, coatingsThe reversible nature of boronic ester formation can be utilized to create dynamic covalent bonds, leading to materials with self-healing properties.

The ability to precisely control the structure and function at the molecular level makes this compound a versatile building block for the design of advanced materials with applications in environmental remediation, electronics, and smart technologies.

Innovations in Chemical Sensing and Diagnostics through Pyridylboronic Acid Probes

Boronic acids are well-established as recognition motifs for diols, such as those found in saccharides, and for anions like fluoride. The incorporation of a bipyridyl unit, which can act as a fluorophore or a metal-chelating site, opens up new possibilities for the design of sophisticated chemical sensors.

Future Directions in Sensing and Diagnostics:

Saccharide Sensing: The development of fluorescent probes based on this compound for the detection of biologically important saccharides is a key area of interest. nih.govmagtech.com.cnmdpi.com The bipyridyl core could provide a platform for creating sensors that operate through mechanisms such as photoinduced electron transfer (PET) or internal charge transfer (ICT), leading to a measurable change in fluorescence upon saccharide binding. nih.govmdpi.com

Anion Sensing: The Lewis acidic boron center can interact with anions, and this interaction can be transduced into a detectable signal. Probes based on this molecule could be designed for the selective detection of environmentally and biologically relevant anions like fluoride. nih.govrsc.orgelsevierpure.com

Ratiometric Sensing: By designing probes where saccharide or anion binding leads to a shift in the emission wavelength, ratiometric sensors can be developed. These sensors offer the advantage of being less susceptible to variations in probe concentration and environmental factors.

Bioimaging: Fluorescent probes derived from this compound could be used for imaging specific analytes within biological systems, providing valuable insights into cellular processes and disease states.

The modular nature of this compound allows for the rational design of sensors with high sensitivity and selectivity for a range of important analytes.

Advanced Explorations in Chemical Biology and Drug Discovery Methodologies

The unique properties of boronic acids, including their ability to form reversible covalent bonds with biological nucleophiles, have made them attractive pharmacophores in drug discovery. The bipyridyl moiety is also a common scaffold in medicinal chemistry.

Potential Applications in Chemical Biology and Drug Discovery:

Enzyme Inhibition: Boronic acids are known to be effective inhibitors of serine proteases and other enzymes. nih.gov The this compound scaffold could be explored for the development of novel enzyme inhibitors for various therapeutic targets. Analogs of pyridinecarboxylic acid have already shown inhibitory activity against enzymes like alpha-amylase and carboxypeptidase A. nih.gov

Targeted Drug Delivery: The boronic acid group can be used to target glycoproteins, which are often overexpressed on the surface of cancer cells. This could enable the development of targeted drug delivery systems that selectively deliver therapeutic agents to diseased tissues.

Protein-Protein Interaction (PPI) Inhibition: The rigid bipyridyl scaffold could serve as a template for the design of molecules that disrupt protein-protein interactions, which are implicated in a wide range of diseases.

Computational Drug Design: In silico studies can be employed to predict the binding of this compound derivatives to specific biological targets, guiding the design and synthesis of new drug candidates.

The combination of a proven pharmacophore (boronic acid) with a versatile heterocyclic scaffold (bipyridine) makes this compound a compelling starting point for the discovery of new therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.